molecular formula C22H34N2O4 B13578796 tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate,Mixtureofdiastereomers

tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate,Mixtureofdiastereomers

Cat. No.: B13578796
M. Wt: 390.5 g/mol
InChI Key: REANHAGQYOFAEF-UHFFFAOYSA-N
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Description

The compound tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate (hereafter referred to as the target compound) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a substituted indenylmethyl moiety at the 4-position. The indenyl group contains 5,6-dimethoxy substituents and an amino group at the 1-position, contributing to stereochemical complexity. As a mixture of diastereomers, this compound exhibits distinct spatial configurations due to stereogenic centers in the indenylmethyl-piperidine backbone. Such diastereomerism impacts physicochemical properties (e.g., solubility, melting point) and biological activity, making it relevant in pharmaceutical research, particularly in acetylcholinesterase (AChE) inhibition studies for Alzheimer’s disease therapeutics .

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines during synthesis, while the 5,6-dimethoxyindane fragment is structurally analogous to Donepezil, a clinically approved AChE inhibitor .

Properties

Molecular Formula

C22H34N2O4

Molecular Weight

390.5 g/mol

IUPAC Name

tert-butyl 4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C22H34N2O4/c1-22(2,3)28-21(25)24-8-6-14(7-9-24)10-16-11-15-12-18(26-4)19(27-5)13-17(15)20(16)23/h12-14,16,20H,6-11,23H2,1-5H3

InChI Key

REANHAGQYOFAEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2CC3=CC(=C(C=C3C2N)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate involves multiple steps. One common synthetic route starts with the preparation of the indene moiety, followed by the introduction of the piperidine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace specific functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. .

Scientific Research Applications

tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Functional Differences vs. Target Compound Application/Notes
1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine 844694-84-4 C24H31NO2 Lacks Boc group; benzyl substituent at piperidine N-atom Donepezil impurity; used in toxicity studies
4-((5,6-Dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carbaldehyde 120013-84-5 C18H23NO4 Oxo group replaces amino; aldehyde replaces Boc group Intermediate in Donepezil synthesis; reactive for further derivatization
tert-Butyl 4-((5,6-dimethoxy-2-(methoxycarbonyl)-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate 652130-41-1 C23H31NO7 Methoxycarbonyl at indenyl-2 position; oxo group replaces amino Synthetic intermediate; potential precursor for ester hydrolysis
Deoxy Donepezil Hydrochloride 897019-59-9 C24H32ClNO2 Benzyl group instead of Boc; hydrochloride salt form Impurity in Donepezil formulations; lacks amino group

Pharmaceutical Relevance

  • However, diastereomer mixtures may complicate pharmacokinetic profiles, necessitating enantiomeric resolution for clinical use .
  • Derivatives like 4-((5,6-Dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carbaldehyde (CAS 120013-84-5) are critical intermediates in optimizing Donepezil’s efficacy and reducing off-target effects .

Analytical Challenges

  • Diastereomer separation requires advanced chromatographic techniques (e.g., chiral HPLC), as seen in piperidine-based drug development .
  • Mass spectrometry (exact mass: ~406.2 g/mol for the target compound) and NMR are essential for characterizing stereoisomers and verifying synthetic routes .

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